3-Azidobenzonitrile
Overview
Description
3-Azidobenzonitrile is a chemical compound that has been used in various chemical reactions . It has been involved in the reduction of azides to amines under aqueous alkaline conditions .
Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For instance, it has been used in the reduction of azides to amines under aqueous alkaline conditions . Another study reported the generation of 3-azidoarynes from o-iodoaryl triflate-type precursors .
Scientific Research Applications
Photo-Induced Ring Expansions
Research by Lamara et al. (1994) explored the photochemical reactions of o-azidobenzonitrile, leading to the formation of 3-cyano- and 7-cyano-3H-azepin-2(1H)-ones. This study presented X-ray crystallographic data for these compounds, highlighting their potential in advanced organic synthesis and materials science (Lamara, Redhouse, Smalley, & Thompson, 1994).
Synthesis of Benzotriazine and Aryltriazene Derivatives
Nakhai et al. (2010) demonstrated the use of 2-azidobenzonitriles as starting materials in synthesizing benzotriazine and aryltriazene derivatives. Their findings, supported by NMR spectroscopy and X-ray crystallography, suggest applications in pharmaceuticals and agrochemicals (Nakhai, Stensland, Svensson, & Bergman, 2010).
Synthesis of Azido-Substituted Benzaldehydes
A study by Kafle, Yossef, and Handy (2020) reported on the formation of azidobenzaldehydes and azidobenzonitriles using sodium azide in DMSO, simplifying access to these building blocks for various chemical syntheses (Kafle, Yossef, & Handy, 2020).
Density Functional Theory in Cycloaddition Reactions
Khojastehnezhad et al. (2016) conducted a density functional theory study on the cycloaddition reactions of 2-ethylthio-4-phenyl-1-azetin with substituted nitrile oxides, including 2-azidobenzonitrile oxide. Their findings have implications for predicting reaction outcomes in synthetic chemistry (Khojastehnezhad, Eshghi, Moeinpour, Bakavoli, Izadyar, & Tajabadi, 2016).
v-Triazolo[1,5-a]quinazoline Synthesis
Sutherland and Tennant (1974) reported the synthesis of 5-amino-v-triazolo[1,5-a]quinazolines from o-azidobenzonitrile, with potential applications in the development of novel pharmaceuticals (Sutherland & Tennant, 1974).
Biological Evaluation of 2-Aminobenzonitrile Derivatives
Govindharaju et al. (2019) explored the synthesis and biological evaluation of Cr(III) complexes containing 2-aminobenzonitrile, highlighting its potential in biologically active compounds (Govindharaju, Muruganantham, Balasubramaniyan, Palanivelan, Jayalakshmi, Rajalakshmi, & Ramachandramoorthy, 2019).
Microelectrochemical Patterning Using Azidobenzenediazonium
Coates et al. (2011) utilized 4-azidobenzenediazonium for the microelectrochemical patterning of gold surfaces, indicating potential applications in microfabrication and material science (Coates, Cabet, Griveau, Nyokong, & Bedioui, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
3-Azidobenzonitrile is a versatile chemical compound that finds wide applications in the synthesis of heterocycles . Its primary targets are organic azides, which can be prepared with good regio-, stereo-, and enantioselectivity .
Mode of Action
The compound interacts with its targets through a reduction process. A quick and efficient method for the reduction of azides to amines in water using D-glucose and KOH as green reagents has been reported .
Biochemical Pathways
The reduction of azides to amines provides access to a variety of organic intermediates, particularly useful in the synthesis of pharmaceuticals, carbohydrates, and nucleosides . The reaction gets completed in a short time (5–20 minutes), and furnishes the amines in high yield (85–99%) .
Result of Action
The result of the action of this compound is the production of amines from azides. For example, the reduction of 4-azidobenzonitrile starting from 10 mmol of these substrates under the optimized reaction conditions yielded the corresponding amines in 95% yield .
Action Environment
The action of this compound is influenced by environmental factors. The reduction of azides to amines is carried out in aqueous alkaline conditions . The protocol is simple, inexpensive, scalable, and can be applied to different aromatic, heteroaromatic, and sulphonyl azides .
Biochemical Analysis
Biochemical Properties
3-Azidobenzonitrile participates in biochemical reactions, particularly in the reduction of azides to amines . This process involves the use of D-glucose and KOH as green reagents, providing a quick, efficient, and environmentally friendly method . The reaction is highly chemoselective, favoring azide reduction in the presence of other reducible functionalities .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the reduction of azides to amines . This transformation is crucial in the synthesis of a variety of organic intermediates, particularly useful in the synthesis of pharmaceuticals, carbohydrates, and nucleosides .
Temporal Effects in Laboratory Settings
The temporal effects of this compound, such as its stability and degradation over time, are not well-documented. The reduction of azides to amines using this compound is reported to be completed in a short time (5–20 minutes), suggesting that it reacts quickly in this context .
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-documented. Its role in the reduction of azides to amines suggests that it may interact with enzymes involved in these processes .
properties
IUPAC Name |
3-azidobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-5-6-2-1-3-7(4-6)10-11-9/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJUVUZQLYKATC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31656-78-7 | |
Record name | 3-Azidobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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